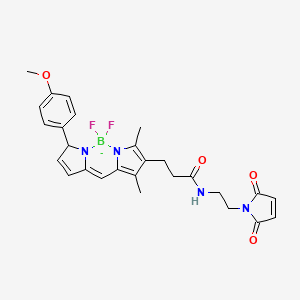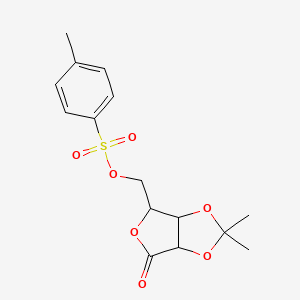
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has a melting point of approximately 245°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, typically involves the reaction of diethyl malonate with urea under basic conditions. The process can be summarized as follows:
Step 1: Diethyl malonate is reacted with sodium ethoxide to form the sodium salt of diethyl malonate.
Step 2: The sodium salt of diethyl malonate is then reacted with urea to form the sodium salt of barbituric acid.
Step 3: The sodium salt of barbituric acid is acidified to yield barbituric acid.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as nonselective central nervous system depressants by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall depressant effect .
Comparison with Similar Compounds
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Thiopental: Used as an anesthetic agent.
Secobarbital: Utilized as a short-acting sedative.
Uniqueness
The uniqueness of barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other barbituric acid derivatives .
Conclusion
Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable in research and industrial applications.
Properties
CAS No. |
710-77-0 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-ethyl-5-(2-hydroxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O4/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14) |
InChI Key |
YMTYASPTCHULMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)

![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)



![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)



